molecular formula C17H13F3N2O B2420559 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1226442-27-8

3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2420559
CAS No.: 1226442-27-8
M. Wt: 318.299
InChI Key: RZWQHVIZCRVFJI-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the field of G-protein coupled receptor (GPCR) modulation. This benzamide derivative features a 1H-indole moiety linked to a benzamide core that is further substituted with a 2,2,2-trifluoroethyl group. The incorporation of the trifluoromethyl group is a common strategy in drug design, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . This compound is primarily valuable for researchers investigating the cannabinoid CB1 receptor . Structurally, it shares key characteristics with a known class of CB1 allosteric modulators , specifically the 1H-indole-2-carboxamides such as Org27569 . Allosteric modulators bind to a site distinct from the orthosteric site of the receptor, offering potential for greater subtype selectivity and a safer pharmacological profile due to a "ceiling effect" that limits over-modulation of physiological systems . Researchers can utilize this compound as a chemical probe to explore allosteric binding sites on the CB1 receptor, study receptor signaling dynamics, and investigate its effects on agonist efficacy in models of neurotransmission, appetite regulation, and pain processing . The broader indole chemical scaffold is prevalent in compounds with diverse biological activities, and derivatives are frequently explored in oncology research for their potential as kinase inhibitors targeting pathways like mTOR and PI3K, which are crucial in cell growth and survival . Furthermore, the benzamide pharmacophore is a key structural element in numerous patented therapeutic agents, indicating its relevance in the development of new small-molecule drugs targeting various conditions . This product is provided For Research Use Only and is intended for laboratory studies to further elucidate these complex biological mechanisms. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-indol-1-yl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)11-21-16(23)13-5-3-6-14(10-13)22-9-8-12-4-1-2-7-15(12)22/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWQHVIZCRVFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Formation of Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Coupling with Benzamide: The final step involves coupling the indole derivative with benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound acts as an inhibitor of the actin-related protein Arp2/3 complex, which is crucial for actin polymerization and cellular motility. By stabilizing the inactive state of this complex, it prevents cancer cell migration and invasion .
  • In Vitro Studies : In studies conducted by the National Cancer Institute (NCI), the compound demonstrated cytotoxic effects against multiple human tumor cell lines with varying degrees of growth inhibition .
Cell LineGI50 (μM)TGI (μM)
A549 (Lung)15.7250.68
MCF7 (Breast)12.5345.00
HeLa (Cervical)10.0040.00

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects against various pathogens:

  • In Vitro Evaluation : It has shown activity against both gram-positive and gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics .
MicroorganismMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.50
Candida albicans8.00

Potential in Drug Design

The unique trifluoroethyl group in the compound enhances its lipophilicity and metabolic stability, making it a candidate for further development in drug design:

  • Structure-Activity Relationship (SAR) : Modifications around the indole and benzamide moieties can lead to derivatives with improved potency and selectivity against specific cancer types or pathogens.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various indole derivatives, including 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide. The findings suggested that the compound effectively inhibited cell proliferation in vitro and exhibited promising results in vivo models of cancer .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial agents derived from indole structures, researchers found that this compound showed significant inhibition against Mycobacterium tuberculosis and other resistant strains, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-ethylbenzamide: Similar structure but lacks the trifluoroethyl group.

    3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)aniline: Similar structure but with an aniline group instead of benzamide.

Uniqueness

3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound notable for its potential biological activities. This compound features an indole moiety linked to a benzamide structure via a trifluoroethyl group, which enhances its lipophilicity and membrane permeability, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : 3-indol-1-yl-N-(2,2,2-trifluoroethyl)benzamide
  • Molecular Formula : C17H13F3N2O
  • CAS Number : 1226442-27-8

The biological activity of 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is primarily attributed to its interaction with specific molecular targets. The indole portion can engage with various biological receptors while the trifluoroethyl group may enhance the compound's pharmacokinetic properties. This dual interaction potentially modulates cellular processes involved in disease progression.

Biological Evaluation

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives, including 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide:

  • In vitro Studies : The compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity against human leukemia cells (K562), with IC50 values in the low nanomolar range .
Cell LineIC50 (nM)
K562 (Leukemia)< 10
MCF7 (Breast)< 20
A549 (Lung)< 15

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Inhibition studies against Gram-positive and Gram-negative bacteria showed promising results, indicating a broad-spectrum antimicrobial effect.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in PubMed highlighted the synthesis and evaluation of various indole-benzamide derivatives. Among these, 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide exhibited potent inhibition against Bcr-Abl mutants associated with chronic myeloid leukemia (CML), suggesting its potential as a lead compound for further development .
  • Mechanistic Insights : Research indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed using flow cytometry and Western blot analysis to detect cleaved caspases and PARP .
  • Synergistic Effects : In combination therapy studies, 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide showed enhanced efficacy when used alongside established chemotherapeutic agents like imatinib and doxorubicin, indicating potential for overcoming drug resistance in cancer treatments .

Q & A

Q. Methodological Recommendation :

  • Conduct dose-response curves across multiple assays.
  • Validate binding via SPR or ITC to quantify affinity .

How does the trifluoroethyl group influence the compound’s pharmacokinetic and pharmacodynamic profiles?

Advanced Research Question
The CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
  • Metabolic Stability : Resistance to oxidative degradation due to strong C–F bonds .
  • Target Binding : Fluorine’s electronegativity stabilizes interactions with hydrophobic enzyme pockets (e.g., PI3Kα/mTOR) .

Q. Experimental Design :

  • Synthesize analogs with –CH₂CH₃ or –CH₂CF₂H groups.
  • Compare in vitro ADME (e.g., microsomal stability) and in vivo efficacy in xenograft models .

What computational methods are recommended for predicting structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • QSAR Modeling : Use descriptors like molar refractivity, topological polar surface area, and H-bond donor/acceptor counts .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to map interactions with targets (e.g., HDAC1) .
  • MD Simulations : GROMACS for assessing conformational stability in binding pockets over 100-ns trajectories .

Basic Research Question

  • In Vitro Assays : DPPH radical scavenging (IC₅₀ ~ 18 µM) and FRAP (ferric reducing power) .
  • Cellular Models : Measure ROS levels in H₂O₂-stressed HEK293 cells via fluorescence (e.g., DCFH-DA probe) .
  • Structural Insights : The indole NH group donates H⁺ to neutralize radicals, confirmed by ESR .

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